Sitagliptin N-Sulfate (sodium salt)
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Overview
Description
Sitagliptin N-Sulfate (sodium salt): is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor sitagliptin . Sitagliptin is widely used in the treatment of type 2 diabetes mellitus due to its ability to increase insulin production and decrease glucagon production by the pancreas . Sitagliptin N-Sulfate (sodium salt) is formed via sulfation and has been found in rat bile following oral administration of sitagliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.
Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of β-ketomide intermediates.
Industrial Production Methods: : The industrial production of sitagliptin typically involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods have been refined to ensure high yield and purity while minimizing costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sitagliptin N-Sulfate (sodium salt) can undergo oxidation reactions, particularly at the sulfamate group.
Reduction: Reduction reactions can occur at the carbonyl group present in the compound.
Substitution: Nucleophilic substitution reactions can take place at the trifluoromethylated triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of sitagliptin N-Sulfate.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the triazole ring.
Scientific Research Applications
Chemistry
- Sitagliptin N-Sulfate (sodium salt) is used as a reference standard in analytical chemistry to study the metabolism of sitagliptin .
Biology
- It is used in biological studies to understand the metabolic pathways and the role of sulfation in drug metabolism .
Medicine
- Sitagliptin N-Sulfate (sodium salt) is studied for its potential therapeutic effects and its role in the pharmacokinetics of sitagliptin .
Industry
Mechanism of Action
Sitagliptin N-Sulfate (sodium salt) exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4) . This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretins enhance the glucose-dependent insulin response and suppress the glucagon response, thereby improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Uniqueness
Properties
IUPAC Name |
sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJQXVEWOAVBS-SBSPUUFOSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N5NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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